(S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate
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Overview
Description
(S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a benzyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Pentanedioate Backbone: The protected amino acid is then coupled with a benzyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or nitriles.
Scientific Research Applications
(S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate involves its role as a building block in organic synthesis. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, facilitating the formation of peptide bonds and other bioactive structures. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Similar structure but lacks the benzyl group.
Methyl ®-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Enantiomer of the compound with different stereochemistry.
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a phenyl group instead of a benzyl group.
Uniqueness
(S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate is unique due to the presence of the benzyl group, which imparts specific steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules. The chiral nature of the compound also allows for the production of enantiomerically pure products, which is crucial in pharmaceutical applications.
Properties
Molecular Formula |
C18H25NO6 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-O-benzyl 1-O-methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-15(20)23-4)11-16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 |
InChI Key |
SKEAGFNHNCRHTL-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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